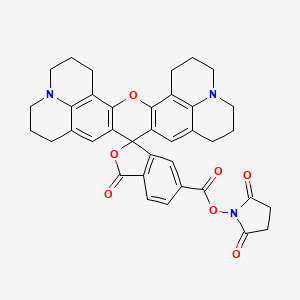
ROX NHS ester, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROX NHS ester, 6-isomer, also known as Rhodamine X N-hydroxysuccinimide ester, is a highly fluorescent and photostable rhodamine dye. This compound is widely used in various scientific applications, particularly in the labeling of amino-groups in peptides, proteins, and amino-oligonucleotides. It is often employed in quantitative polymerase chain reaction (qPCR) due to its compatibility with qPCR instruments that have ROX channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROX NHS ester, 6-isomer, typically involves the reaction of Rhodamine X with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified using chromatographic techniques to obtain the pure 6-isomer .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically stored at -20°C in the dark to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
ROX NHS ester, 6-isomer, primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient, making it ideal for labeling biomolecules .
Common Reagents and Conditions
The reaction of this compound, with amines is typically carried out in a carbonate/bicarbonate buffer (pH 9) at room temperature. The reaction time is usually around 60 minutes. Common reagents include amino-modified oligonucleotides, peptides, and proteins .
Major Products Formed
The major products formed from the reaction of this compound, with amines are ROX-labeled biomolecules. These labeled compounds are highly fluorescent and can be easily detected using fluorescence-based techniques .
Scientific Research Applications
ROX NHS ester, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving amines.
Biology: Employed in the labeling of oligonucleotides, peptides, and proteins for various biological assays.
Medicine: Utilized in diagnostic assays, including qPCR, to monitor gene expression and detect pathogens.
Industry: Applied in the development of fluorescent probes and sensors for environmental monitoring and quality control
Mechanism of Action
The mechanism of action of ROX NHS ester, 6-isomer, involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent rhodamine dye. The labeled molecule can then be detected using fluorescence-based techniques, allowing for precise tracking and analysis .
Comparison with Similar Compounds
ROX NHS ester, 6-isomer, is unique due to its high fluorescence and photostability. Similar compounds include:
Fluorescein NHS ester: Another fluorescent dye used for labeling amines but with different spectral properties.
Tetramethylrhodamine NHS ester: Similar to ROX NHS ester but with different excitation and emission wavelengths.
Cy3 NHS ester: A cyanine dye used for similar applications but with distinct spectral characteristics .
This compound, stands out due to its compatibility with qPCR instruments and its high photostability, making it a preferred choice for many applications.
Properties
Molecular Formula |
C37H33N3O7 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h9-10,17-19H,1-8,11-16H2 |
InChI Key |
PLTIOQHKDXDXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


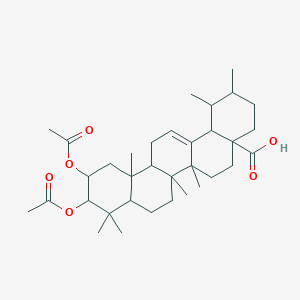

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
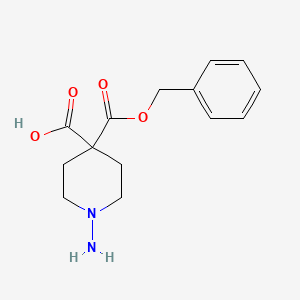
![6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine](/img/structure/B12282284.png)
![1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12282292.png)
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)
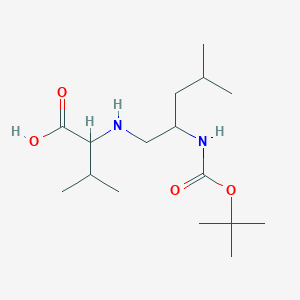
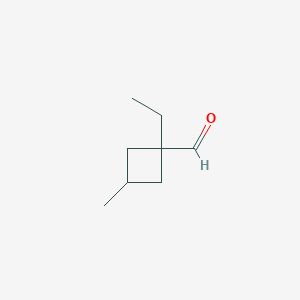
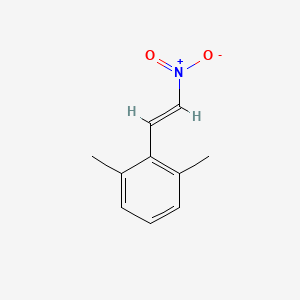
![6-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12282310.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid](/img/structure/B12282324.png)
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate](/img/structure/B12282335.png)
